Verrucarin K

Description

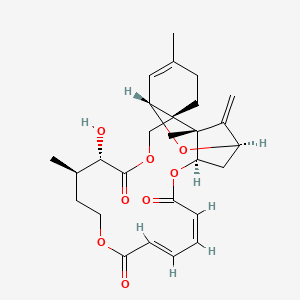

Structure

3D Structure

Properties

CAS No. |

63739-93-5 |

|---|---|

Molecular Formula |

C27H34O8 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

(1R,3R,8R,12S,13R,18E,20Z,24R,25S)-12-hydroxy-5,13,25-trimethyl-26-methylidene-2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-11,17,22-trione |

InChI |

InChI=1S/C27H34O8/c1-16-9-11-27-15-33-25(31)24(30)17(2)10-12-32-22(28)7-5-6-8-23(29)35-20-14-19(34-21(27)13-16)18(3)26(20,27)4/h5-8,13,17,19-21,24,30H,3,9-12,14-15H2,1-2,4H3/b7-5+,8-6-/t17-,19-,20-,21-,24+,26-,27-/m1/s1 |

InChI Key |

TVDLZHBXZUICCI-DDXUFAKYSA-N |

Isomeric SMILES |

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3C(=C)[C@]2([C@]4(CCC(=C[C@H]4O3)C)COC(=O)[C@H]1O)C |

Canonical SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C(=C)C2(C4(CCC(=CC4O3)C)COC(=O)C1O)C |

Origin of Product |

United States |

Foundational & Exploratory

Verrucarin K: A Technical Guide to its Discovery and Isolation from Myrothecium Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarin K is a macrocyclic trichothecene (B1219388), a class of sesquiterpenoid mycotoxins produced by various species of fungi, including those from the genus Myrothecium. While the specific discovery and initial isolation of this compound are not extensively detailed in readily available scientific literature, this guide provides an in-depth overview of the methodologies used for the discovery and isolation of closely related verrucarins from Myrothecium species. This document synthesizes established experimental protocols, data presentation formats, and visualizations to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug development. The procedures outlined below are based on successful isolations of other verrucarin analogues and are presumed to be applicable for the targeted isolation of this compound.

Introduction to Verrucarins and Myrothecium Species

Myrothecium is a genus of fungi known to produce a diverse array of biologically active secondary metabolites.[1] Among these are the macrocyclic trichothecenes, which include the verrucarin and roridin (B1174069) families of compounds.[2] These mycotoxins are characterized by a common tricyclic sesquiterpenoid core structure featuring a 12,13-epoxy ring, which is crucial for their biological activity. Verrucarins, in particular, have garnered significant interest due to their potent cytotoxic and antitumor properties.

Myrothecium roridum and Myrothecium verrucaria are two of the most studied species for the production of these compounds.[1] The production of specific verrucarins can be influenced by the fungal strain, culture conditions, and substrate used for fermentation.

Biosynthesis of Verrucarins in Myrothecium

The biosynthesis of trichothecenes in Myrothecium follows a complex pathway originating from the mevalonate (B85504) pathway. The key steps involve the cyclization of farnesyl pyrophosphate to form the trichodiene (B1200196) core, followed by a series of oxygenations, isomerizations, and esterifications to yield the diverse range of macrocyclic trichothecenes. Key genes involved in this pathway in Myrothecium roridum have been identified, including MRTRI5 (encoding trichodiene synthase), MRTRI6 (a transcription factor), and MRTRI4 (encoding a cytochrome P450 monooxygenase).[2]

Figure 1: Generalized biosynthetic pathway of verrucarins in Myrothecium species.

Experimental Protocols for Isolation

The following protocols are based on the successful isolation of verrucarins from Myrothecium roridum and serve as a robust framework for the isolation of this compound.

Fungal Strain and Fermentation

Fungal Strain: A verified strain of Myrothecium known to produce verrucarins (e.g., Myrothecium roridum or Myrothecium verrucaria).

Fermentation Medium: Potato Dextrose Broth (PDB) is a commonly used medium. A typical composition is:

-

Potato starch: 4 g/L

-

D-Glucose: 20 g/L

-

Adjust pH to 5.5-6.0

Fermentation Conditions:

-

Inoculate the PDB medium with a mycelial suspension or spore solution of the Myrothecium strain.

-

Incubate in shake flasks at 22-28 °C with agitation (e.g., 120-150 rpm) for 14-21 days. The optimal fermentation time should be determined by monitoring the production of the target compound, for instance, through analytical HPLC-MS.

Extraction of Secondary Metabolites

-

Separate the fungal mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane. Repeat the extraction process three times to ensure complete recovery of the compounds.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound

A multi-step chromatographic approach is typically required for the purification of individual verrucarins.

Step 1: Solid-Phase Extraction (SPE) (Optional)

-

The crude extract can be pre-purified using a C18 SPE cartridge to remove highly polar and non-polar impurities. Elute with a stepwise gradient of methanol (B129727) in water.

Step 2: Column Chromatography

-

Subject the crude or SPE-purified extract to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Pool fractions containing the compound of interest and subject them to preparative reversed-phase HPLC (RP-HPLC).

-

A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water or methanol in water.

-

Monitor the elution profile with a UV detector (typically around 220 nm and 260 nm for trichothecenes).

-

Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

Figure 2: A generalized experimental workflow for the isolation of this compound.

Characterization of this compound

Once isolated, the structure of this compound must be confirmed using a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C27H34O8 |

| Molecular Weight | 486.56 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethyl acetate, chloroform |

| UV λmax (in Methanol) | ~262 nm |

| Mass Spectrometry (HR-ESI-MS) | m/z [M+H]+, [M+Na]+ (Expected values should be calculated based on the molecular formula) |

| 1H NMR (in CDCl3) | Characteristic signals for the trichothecene core and the macrocyclic ester side chain are expected. Specific chemical shifts and coupling constants need to be determined experimentally. |

| 13C NMR (in CDCl3) | Approximately 27 carbon signals are expected, including those for carbonyls, olefins, and oxygenated carbons. Specific chemical shifts need to be determined experimentally. |

Quantitative Data from a Representative Isolation

The following table provides an example of the quantitative data that should be recorded during the isolation process, based on the isolation of other verrucarins from a 2.5 L fermentation of Myrothecium roridum.

Table 2: Representative Yields from a Verrucarin Isolation Protocol

| Step | Starting Material | Product | Yield (mg) | Purity (%) (estimated by HPLC) |

| Solvent Extraction | 2.5 L Culture Broth | Crude Extract | 150 - 200 | ~5-10 |

| Silica Gel Column Chromatography | 200 mg Crude Extract | Enriched Fraction | 50 - 70 | ~30-40 |

| Preparative HPLC | 50 mg Enriched Fraction | Pure Verrucarin-type Compound | 5 - 10 | >95 |

Conclusion

This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of this compound from Myrothecium species. While specific literature on the initial discovery of this compound is scarce, the detailed protocols for the isolation of analogous verrucarins offer a clear and actionable path for researchers. The successful isolation and characterization of this compound will rely on a systematic approach involving controlled fermentation, multi-step chromatographic purification, and thorough spectroscopic analysis. The information and frameworks presented herein are intended to facilitate further research into this potent class of natural products and accelerate their potential development as therapeutic agents.

References

Verrucarin K: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Verrucarin K, a macrocyclic trichothecene (B1219388) mycotoxin. This compound is a notable natural product due to its unique structural features within the trichothecene family.

Chemical Structure and Stereochemistry

This compound is a metabolite isolated from the fungus Myrothecium verrucaria.[1] It belongs to the class of macrocyclic trichothecenes, which are characterized by a sesquiterpene core featuring a macrocyclic ester bridge.[2][3] A defining characteristic of this compound is that it was the first natural trichothecene discovered to lack the 12,13-epoxy group, a common feature in this family of mycotoxins.[1][2]

The chemical structure of this compound is defined by the molecular formula C₂₇H₃₄O₈ .[1]

IUPAC Name: (1R,3R,8R,12S,13R,18E,20Z,24R,25S)-12-hydroxy-5,13,25-trimethyl-26-methylidene-2,10,16,23-tetraoxatetracyclo[22.2.1.0³,⁸.0⁸,²⁵]heptacosa-4,18,20-triene-11,17,22-trione.

This nomenclature precisely describes the absolute configuration of the chiral centers and the geometry of the double bonds within the macrocyclic ring.

Structural Description: The core of this compound is a tetracyclic sesquiterpenoid structure. A macrocyclic diester bridge connects the C-4 and C-15 positions of this core. This bridge is formed from verrucarinic acid and muconic acid moieties.

Data Presentation

Quantitative data for this compound is summarized below. While detailed experimental spectroscopic data is found in the primary literature, computed physical and chemical properties provide valuable information.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₄O₈ | PubChem |

| Molecular Weight | 486.6 g/mol | PubChem |

| Monoisotopic Mass | 486.22536804 Da | PubChem |

| Spectroscopic Data | ||

| ¹H NMR, ¹³C NMR, IR, MS | Data reported in the primary literature. | Breitenstein & Tamm, 1977 |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and chemical characterization of this compound. The definitive and most detailed protocols are found in the primary literature describing its discovery.

Isolation and Purification of this compound

This compound is a natural product of the fungus Myrothecium verrucaria (recently reclassified as Albifimbria verrucaria).[1] The general procedure for its isolation involves fungal fermentation, extraction, and chromatographic purification.

1. Fungal Fermentation:

-

A strain of Myrothecium verrucaria is cultured in a suitable liquid medium, such as potato dextrose broth.

-

The culture is incubated for several weeks at room temperature with agitation to promote fungal growth and metabolite production.

2. Extraction:

-

After the incubation period, the fungal mycelia are separated from the culture broth by centrifugation or filtration.

-

The supernatant (culture broth) is then extracted with an organic solvent, typically ethyl acetate.

-

The organic phase, containing the crude mixture of metabolites, is dried (e.g., over anhydrous sodium sulfate) and the solvent is removed under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to multiple steps of chromatography to isolate this compound. This typically involves column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to achieve high purity.

Note: The detailed, specific protocol for the isolation of this compound is described by Breitenstein and Tamm in Helvetica Chimica Acta (1977).

Structural Elucidation

The structure of this compound was originally determined using a combination of spectroscopic methods and chemical degradation.

-

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) were used to determine the connectivity of atoms and the functional groups present in the molecule.[1]

-

Chemical Degradation: A key experiment in the structure elucidation was the base-catalyzed hydrolysis of this compound.[1]

Protocol for Base-Catalyzed Hydrolysis:

-

This compound is treated with a base (e.g., potassium hydroxide) in an alcoholic solution (e.g., methanol).

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure complete hydrolysis of the ester linkages.

-

After the reaction is complete, the mixture is neutralized, and the products are extracted and purified using chromatographic techniques.

-

This hydrolysis yields three distinct components: verrucarinolactone , E,Z-muconic acid , and trichotheca-9,12-diene-4,15-diol .[1] The identification of these products was crucial for confirming the overall structure of the parent molecule.

Visualization of Chemical Relationships

The following diagram illustrates the logical relationship of the base-catalyzed hydrolysis of this compound into its constituent components.

Caption: Base-catalyzed hydrolysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 3. Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER - PubMed [pubmed.ncbi.nlm.nih.gov]

Verrucarin K: A Technical Guide to Fungal Production and Culture Optimization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Verrucarin K, a potent trichothecene (B1219388) mycotoxin. The document details the primary fungal strains responsible for its production, optimal culture conditions for enhanced yield, and detailed experimental protocols for extraction, purification, and quantification. Furthermore, it elucidates the biosynthetic pathway of this compound, offering a deeper understanding of its formation.

This compound Producing Fungal Strains

This compound is a secondary metabolite produced by several species of fungi, most notably belonging to the genera Stachybotrys and Myrothecium. These fungi are commonly found in soil and on decaying plant material.[1][2][3] In indoor environments, they are often associated with water-damaged buildings.[1][4]

Key fungal species known to produce this compound and other related trichothecenes include:

-

Stachybotrys chartarum : Often referred to as "black mold," this is a well-documented producer of a variety of mycotoxins, including macrocyclic trichothecenes like Verrucarin J and Roridin (B1174069) E.[4][5][6][7] While this compound is not the most prominently cited verrucarin from this species in the provided results, the production of other verrucarins suggests the potential for this compound biosynthesis.

-

Myrothecium roridum (also known as Paramyrothecium roridum): This plant pathogenic fungus is a significant producer of various trichothecenes, including verrucarins.[2][8] Studies have specifically identified Myrothecium roridum as a producer of Verrucarin A and Roridin E.[9]

-

Myrothecium verrucaria : This species is also a known producer of macrocyclic trichothecene mycotoxins, including verrucarins and roridins.[3][10]

Optimal Culture Conditions for this compound Production

The production of this compound is highly dependent on the culture conditions, with factors such as media composition, pH, temperature, and aeration playing a crucial role. Optimizing these parameters is essential for maximizing the yield of this mycotoxin.

Media Composition

The choice of nutrient medium significantly impacts both fungal growth and mycotoxin production. Potato Dextrose Agar (B569324) (PDA) has been shown to be an effective medium for the growth and sporulation of Myrothecium roridum.[11][12] For Stachybotrys chartarum, media rich in cellulose (B213188) and low in nitrogen have been reported to stimulate mycotoxin production.[6]

Table 1: Effect of Different Media on Mycelial Growth and Sporulation of Myrothecium roridum

| Nutrient Medium | Mycelial Growth (mm) | Spore Production (x 10⁶ spores/mL) |

| Potato Dextrose Agar (PDA) | 77 | 239 |

| Czapek-Dox Agar (CDA) | - | - |

| Malt Extract Agar (MEA) | - | - |

| Nutrient Agar (NA) | - | - |

| Bitter Gourd Agar (BGA) | - | - |

Note: Specific quantitative data for all media listed in the source were not fully provided in the search results. The table reflects the available information.[12]

The carbon and nitrogen sources within the medium are critical determinants of mycotoxin biosynthesis.[6] For Stachybotrys chartarum, potato starch has been shown to support high levels of macrocyclic trichothecene production.[6]

pH

The pH of the culture medium has a profound effect on fungal growth and, consequently, mycotoxin production. For Myrothecium roridum, optimal mycelial growth and spore production occur in acidic conditions.

Table 2: Effect of pH on Mycelial Growth and Sporulation of Myrothecium roridum on PDA

| pH | Mycelial Growth (mm) | Spore Production (x 10⁶ spores/mL) |

| 5.0 | 87 | 504 |

| 5.5 | 74 | - |

| 6.0 | 71 | - |

| 6.5 | 62 | - |

| 7.0 | 54 | - |

| 7.5 | 45 | 119 |

Note: Spore production data for all pH levels were not available in the search results.[11][12]

Temperature

Temperature is another critical factor influencing both fungal proliferation and the enzymatic reactions involved in mycotoxin biosynthesis. The optimal temperature for mycelial growth may differ slightly from the optimal temperature for mycotoxin production.

Table 3: Effect of Temperature on Mycelial Growth and Sporulation of Myrothecium roridum on PDA

| Temperature (°C) | Mycelial Growth (mm) | Spore Production (x 10⁶ spores/mL) |

| 15 | 28 | 39 |

| 20 | 46 | - |

| 25 | 84 | - |

| 30 | 87 | - |

| 35 | 73 | 315 |

Note: Spore production data for all temperatures were not available in the search results.[11][12]

For Myrothecium roridum grown on rocket leaves, the production of Verrucarin A was found to be maximal at 14-18°C, while Roridin E production was highest at 26-30°C, both under elevated CO2 conditions (800-850 ppm).[9]

Photoperiod

Light can influence the growth and development of many fungal species. For Myrothecium roridum, an alternating light and dark cycle has been shown to be most effective for both mycelial growth and sporulation.

Table 4: Effect of Photoperiod on Mycelial Growth and Sporulation of Myrothecium roridum on PDA

| Photoperiod | Mycelial Growth (mm) | Spore Production (x 10⁶ spores/mL) |

| 16h light / 8h dark | 88 | 524 |

| 24h light | - | - |

| 24h dark | - | 268 |

Note: Mycelial growth data for all photoperiods were not fully available in the search results.[11][12]

Experimental Protocols

Fungal Culture and Inoculation

A standardized protocol for the cultivation of this compound-producing fungi is essential for reproducible results.

Protocol 1: Cultivation of Myrothecium roridum

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. Pour the sterilized medium into petri dishes and allow it to solidify.

-

Inoculation: Inoculate the center of the PDA plates with a small agar plug containing mycelium from a pure culture of Myrothecium roridum.

-

Incubation: Incubate the plates at the optimal temperature of 30°C.[11][12] To achieve optimal growth and sporulation, maintain a photoperiod of 16 hours of light followed by 8 hours of darkness.[11][12]

-

Harvesting: After a suitable incubation period (e.g., 7-14 days), the fungal biomass and the agar medium can be harvested for mycotoxin extraction.

Extraction and Purification of this compound

The extraction and purification of this compound from fungal cultures typically involves solvent extraction followed by chromatographic techniques.

Protocol 2: Extraction and Purification

-

Extraction:

-

Homogenize the fungal biomass and agar medium.

-

Extract the homogenized material with a suitable organic solvent such as ethyl acetate (B1210297) or a mixture of methanol (B129727) and water.[13] This process may involve shaking or sonication to ensure efficient extraction.

-

Filter or centrifuge the mixture to separate the organic extract from the solid debris.

-

Concentrate the organic extract under reduced pressure.

-

-

Purification:

-

The crude extract can be purified using column chromatography on silica (B1680970) gel.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water.[14][15]

-

Fractions are collected and analyzed for the presence of this compound.

-

Quantification of this compound

Accurate quantification of this compound is typically performed using analytical techniques such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol 3: Quantification by LC-MS/MS

-

Sample Preparation: The purified fractions or crude extracts are dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.22 µm filter.

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, both often containing a small amount of an additive like formic acid to improve ionization.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound should be used.

-

-

Quantification:

-

Prepare a standard curve using certified this compound reference material at a range of concentrations.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

-

Biosynthesis of this compound

This compound belongs to the trichothecene family of mycotoxins. Its biosynthesis follows the well-established trichothecene pathway, which begins with the cyclization of farnesyl pyrophosphate.

The biosynthesis of the core trichothecene structure involves a series of enzymatic reactions, including oxygenations and isomerizations, to form the characteristic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core.[16][17] Verrucarins are classified as type D trichothecenes, which are characterized by a macrocyclic ring linking positions C-4 and C-15 of the EPT core.[17]

It has been suggested that roridins may serve as precursors to verrucarins.[18] The conversion could involve the oxidative cleavage of a side chain on the roridin molecule.[18]

Caption: Postulated biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound production and analysis.

References

- 1. Verrucarin and Verrucarol (IgE) - Serum Antibody Testing for Mycotoxins - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. mycosphere.org [mycosphere.org]

- 3. biomedres.us [biomedres.us]

- 4. inspq.qc.ca [inspq.qc.ca]

- 5. realtimelab.com [realtimelab.com]

- 6. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indoor Mold, Toxigenic Fungi, and Stachybotrys chartarum: Infectious Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in methods of analysis for mycotoxins in foodstuffs [ouci.dntb.gov.ua]

- 15. Analytical methods for determination of mycotoxins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Verrucarin A - Wikipedia [en.wikipedia.org]

- 18. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Verrucarin K and other related macrocyclic trichothecenes. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular intricacies of these complex fungal secondary metabolites. This document details the enzymatic steps, genetic basis, and experimental methodologies used to elucidate the formation of these potent mycotoxins.

Introduction to Trichothecenes

Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by various fungal genera, including Fusarium, Myrothecium, Trichoderma, and Stachybotrys.[1][2] These compounds are characterized by a common tricyclic 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure.[3] Trichothecenes are potent inhibitors of eukaryotic protein synthesis, which is the primary basis of their toxicity.[2]

They are broadly classified into two main groups: simple and macrocyclic trichothecenes. Simple trichothecenes, such as deoxynivalenol (B1670258) (DON) and T-2 toxin, have various substituents on the core structure. Macrocyclic trichothecenes, including the verrucarins and roridins, are distinguished by a macrocyclic ester bridge between the C-4 and C-15 positions of the EPT core.[4] this compound, produced by Myrothecium verrucaria, is a notable exception as it is a macrocyclic trichothecene (B1219388) that lacks the characteristic 12,13-epoxy group.[5]

The Core Trichothecene Biosynthetic Pathway

The biosynthesis of all trichothecenes originates from the mevalonate (B85504) pathway, leading to the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).[5] The subsequent steps, catalyzed by a series of enzymes encoded by the TRI gene cluster, form the trichothecene skeleton.

Formation of the Trichodiene (B1200196) Skeleton

The first committed step in trichothecene biosynthesis is the cyclization of FPP to trichodiene. This reaction is catalyzed by trichodiene synthase , encoded by the TRI5 gene.[6] This enzyme is a key target for quantifying trichothecene-producing fungi.[7]

Oxygenation of Trichodiene

Following the formation of trichodiene, a series of oxygenation reactions occur, catalyzed by cytochrome P450 monooxygenases. The primary enzyme in this step is encoded by the TRI4 gene.[6] In Fusarium species, TRI4 catalyzes the addition of four oxygen atoms to trichodiene to form isotrichotriol.[3] In contrast, in Myrothecium roridum, the TRI4 homolog catalyzes only three oxygenations to produce isotrichodiol.[6][8]

Formation of the Trichothecene Core

The oxygenated intermediates, isotrichodiol or isotrichotriol, undergo a non-enzymatic cyclization to form the characteristic 12,13-epoxytrichothec-9-ene (EPT) or 3-hydroxy-EPT (isotrichodermol) core, respectively.[3]

Below is a DOT script for a Graphviz diagram illustrating the core biosynthetic pathway leading to the trichothecene skeleton.

Biosynthesis of Macrocyclic Trichothecenes

The biosynthesis of macrocyclic trichothecenes branches off from the core pathway after the formation of the EPT skeleton. It involves the esterification of hydroxyl groups at the C-4 and C-15 positions with a dicarboxylic acid, which is of polyketide origin.

Formation of the Macrocyclic Ring

The formation of the macrocyclic ring is a complex process involving several key enzymes. The polyketide portion of the macrocycle is synthesized by a polyketide synthase (PKS). Genes such as TRI17 (a PKS) and TRI18 (an acyltransferase) have been implicated in the formation of the macrocyclic side chain in some fungi.[9] More recently, a gene designated TRI24 has been identified as being essential for the formation of the macrocyclic ring in roridin-producing fungi.[10]

It is proposed that roridins can serve as precursors for verrucarins. The conversion of a roridin (B1174069) to a verrucarin likely involves the oxidative cleavage of a C2-side chain at the C-6' position of the macrocyclic ring.[9]

Biosynthesis of this compound: A Unique Pathway

This compound is a distinctive macrocyclic trichothecene due to the absence of the 12,13-epoxy group.[5] While the general pathway for macrocyclic trichothecenes provides a framework, the specific enzymatic machinery responsible for the de-epoxidation or prevention of epoxidation in this compound biosynthesis remains uncharacterized. It is hypothesized that a specific reductase or lyase is involved in this modification, but the corresponding gene has not yet been identified in the Myrothecium verrucaria genome.

The following diagram illustrates the proposed pathway for the formation of macrocyclic trichothecenes, highlighting the divergence leading to verrucarins and the unique modification in this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound and related trichothecenes is limited in the literature. However, studies on the production of other trichothecenes provide some insights into the yields and efficiencies of these pathways. The table below summarizes representative quantitative data found for trichothecene production.

| Fungal Strain | Trichothecene | Production Level | Culture Conditions | Reference |

| Myrothecium verrucaria | Roridin A & Verrucarin A | Not detected (<2 µg/mL) | Liquid soy flour-corn meal medium | [11] |

| Fusarium graminearum PH1 | Deoxynivalenol (DON) | ~2.41-80.99 fold > acetylated DONs | Rice culture | [9] |

| Fusarium graminearum 5035 | Deoxynivalenol (DON) | Comparable to 15-ADON | Rice culture | [9] |

| Stachybotrys chartarum | Roridin E, Verrucarin J, etc. | Varies with N and C sources | Chemically defined medium | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of trichothecene biosynthesis.

Fungal Culture and Purification

Objective: To obtain a pure culture of a trichothecene-producing fungus for subsequent analysis.

Protocol:

-

Isolation: Isolate the fungal strain from a contaminated source (e.g., infected plant material) by plating a small piece of the material onto a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).

-

Purification:

-

Single Spore Isolation: Prepare a dilute spore suspension in sterile water. Spread a small aliquot onto a fresh agar plate. After incubation, when single colonies are visible, aseptically transfer a single colony to a new plate.[13]

-

Hyphal Tip Culture: For non-sporulating fungi, excise a small piece of agar containing the growing edge of the mycelium and transfer it to a new plate.[13]

-

-

Incubation: Incubate the plates at a temperature and duration suitable for the specific fungal species (e.g., 25-28°C for 5-10 days).[13]

-

Maintenance: Maintain pure cultures on agar slants for long-term storage.

Trichothecene Extraction and Purification

Objective: To extract and purify trichothecenes from fungal cultures for analysis.

Protocol:

-

Extraction:

-

Harvest the fungal culture (mycelium and agar or liquid medium).

-

Homogenize the culture material in a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of acetonitrile (B52724) and water.[1][14]

-

Shake or vortex the mixture for an extended period (e.g., 30 minutes) to ensure efficient extraction.[14]

-

-

Liquid-Liquid Partitioning (if necessary):

-

Add water to the organic extract to partition the trichothecenes into the organic phase.

-

Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Re-dissolve the dried extract in a small volume of a suitable solvent.

-

Pass the solution through an SPE cartridge (e.g., C18) to remove interfering compounds.

-

Wash the cartridge with a non-polar solvent to remove lipids and other non-polar impurities.

-

Elute the trichothecenes with a more polar solvent, such as methanol (B129727) or acetonitrile.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis of Trichothecenes

Objective: To identify and quantify trichothecenes in a purified extract.

Protocol:

-

Chromatographic Separation (HPLC):

-

Column: Use a C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18).

-

Mobile Phase: Employ a gradient elution with two solvents:

-

Solvent A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) acetate).[15]

-

Solvent B: Acetonitrile or methanol with the same modifier.

-

-

Gradient: A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over 10-20 minutes to elute the trichothecenes.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in positive or negative mode, depending on the specific trichothecene.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: For each trichothecene, select a specific precursor ion (the molecular ion or a common adduct) and one or two product ions generated by collision-induced dissociation.

-

Optimization: Optimize the collision energy and other MS parameters for each MRM transition to maximize signal intensity.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of the target trichothecenes.

-

Analyze the samples and quantify the trichothecenes by comparing their peak areas to the calibration curve.

-

The use of an internal standard is recommended for improved accuracy.

-

The following diagram outlines the general workflow for the analysis of trichothecenes.

Trichodiene Synthase Enzyme Assay

Objective: To measure the activity of trichodiene synthase.

Protocol:

-

Enzyme Preparation:

-

Overexpress the TRI5 gene in a suitable host (e.g., E. coli or a fungal expression system).

-

Purify the recombinant trichodiene synthase using standard protein purification techniques (e.g., affinity chromatography).[16]

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.8, 5 mM MgCl₂, 15% glycerol, 5 mM β-mercaptoethanol).[7]

-

Add the purified enzyme to the buffer.

-

-

Substrate Addition:

-

Add the substrate, farnesyl pyrophosphate (FPP), to initiate the reaction. A typical concentration range is 50-500 µM.[7]

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 3-20 hours).

-

Overlay the reaction with an organic solvent (e.g., n-pentane) to trap the volatile trichodiene product.

-

-

Product Extraction and Analysis:

-

Extract the reaction mixture with the organic solvent.

-

Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the trichodiene produced.[7]

-

-

Kinetic Analysis:

-

To determine kinetic parameters (Kₘ and kcat), perform the assay with varying concentrations of FPP and measure the initial reaction rates.

-

Fit the data to the Michaelis-Menten equation.

-

Conclusion

The biosynthesis of this compound and related macrocyclic trichothecenes is a complex and fascinating area of fungal secondary metabolism. While the core biosynthetic pathway leading to the trichothecene skeleton is well-established, the specific enzymatic steps involved in the formation of the macrocyclic ring and the unique modifications, such as the absence of the 12,13-epoxy group in this compound, are still areas of active research. This technical guide provides a comprehensive overview of the current knowledge, including key enzymes, genes, and experimental protocols. Further investigation into the uncharacterized enzymatic steps will be crucial for a complete understanding of the biosynthesis of these potent mycotoxins and for harnessing their potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]

- 4. cjnmcpu.com [cjnmcpu.com]

- 5. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myrothecium roridum Tri4 encodes a multifunctional oxygenase required for three oxygenation steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Mechanistic Analysis of Trichodiene Synthase using Site-Directed Mutagenesis: Probing the Catalytic Function of Tyrosine-295 and the Asparagine-225/Serine-229/Glutamate-233–Mg2+B Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myrothecium roridum Tri4 encodes a multifunctional oxygenase required for three oxygenation steps. | Semantic Scholar [semanticscholar.org]

- 9. Identification of Candidate Genes Associated with Trichothecene Biosynthesis in Fusarium graminearum Species Complex Combined with Transcriptomic and Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The identification of a key gene highlights macrocyclic ring’s role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. agilent.com [agilent.com]

- 15. pnas.org [pnas.org]

- 16. Exploring Biosynthetic Diversity with Trichodiene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Verrucarin K as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarin K, a macrocyclic trichothecene (B1219388) mycotoxin, is a potent inhibitor of eukaryotic protein synthesis. This document provides a comprehensive overview of its mechanism of action, detailing its interaction with the ribosome, the specific stage of translation it impedes, and the subsequent cellular signaling cascades it triggers. This guide is intended to serve as a technical resource, consolidating key data and experimental methodologies for researchers in the fields of molecular biology, toxicology, and drug development.

Introduction

Trichothecene mycotoxins, produced by various fungi, are a large family of sesquiterpenoid compounds known for their significant biological activities, including potent inhibition of protein synthesis.[1] this compound belongs to the macrocyclic trichothecenes, which are characterized by a 12,13-epoxytrichothecene core structure. The primary molecular target of these toxins is the eukaryotic ribosome, leading to a disruption of protein synthesis and the induction of a cellular stress response known as the ribotoxic stress response.[2] Understanding the precise mechanism of action of this compound is crucial for elucidating its toxicological properties and exploring its potential as a therapeutic agent.

Mechanism of Protein Synthesis Inhibition

Ribosomal Binding Site

This compound, like other trichothecenes such as Verrucarin A, targets the large ribosomal subunit (60S) in eukaryotes.[3] High-resolution structural studies have revealed that these toxins bind to the A-site (aminoacyl-tRNA site) of the peptidyl transferase center (PTC) on the 25S/28S rRNA.[3][4] The binding pocket is formed by a series of nucleobases within the 25S rRNA.[3]

The key interactions between trichothecenes and the ribosome involve:

-

Hydrogen bonding: Specific nucleobases in the PTC form hydrogen bonds with the toxin molecule.[4]

-

Hydrophobic interactions: The core structure of the trichothecene molecule engages in hydrophobic interactions with the ribosomal RNA.[4]

The presence of the 12,13-epoxide ring and a double bond between C9 and C10 are critical for the toxic activity of trichothecenes, as they are key to the binding interactions with the ribosome.[5]

Inhibition of Translation Initiation

This compound primarily acts as an inhibitor of the initiation phase of protein synthesis.[6][7][8] This is evidenced by the rapid breakdown of polysomes into monosomes upon exposure to the toxin.[6][7] Polysomes are complexes of multiple ribosomes translating a single mRNA molecule; their disaggregation indicates a failure to initiate new rounds of translation.

The binding of this compound to the A-site of the PTC physically obstructs the accommodation of the initiator tRNA (Met-tRNAi), thereby preventing the formation of a functional 80S initiation complex. This blockage leads to a cessation of protein synthesis and the release of ribosomes from the mRNA.

Ribotoxic Stress Response and Downstream Signaling

Inhibition of ribosome function by this compound triggers a cellular stress signaling cascade known as the ribotoxic stress response .[2][9] This response is characterized by the activation of mitogen-activated protein kinases (MAPKs).[2][10]

MAP Kinase Activation

Studies on the closely related Verrucarin A have demonstrated strong activation of the following MAP kinases:[10][11]

-

c-Jun N-terminal Kinase (JNK)

-

p38 MAP Kinase

The activation of these kinases is a direct consequence of ribosomal stress and occurs independently of new protein synthesis.[9] The activated MAPKs, in turn, phosphorylate a variety of downstream targets, leading to the regulation of gene expression and ultimately, processes like apoptosis (programmed cell death).[2][12]

Signaling Pathway Diagram

Quantitative Data

Quantitative data on the inhibitory activity of this compound and related trichothecenes are crucial for comparative studies and for understanding their potency.

| Compound | Assay | Cell Line | IC50 | Relative IC50 (DON=1) | Reference |

| Verrucarin A | Cytotoxicity | Vero | - | 0.004 - 0.008 | [4] |

| Deoxynivalenol (DON) | Cytotoxicity | Vero | - | 1.0 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of protein synthesis inhibitors like this compound.

In Vitro Translation Assay

This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system.

Objective: To determine the concentration-dependent inhibition of protein synthesis by this compound.

Materials:

-

mRNA template encoding a reporter protein (e.g., Luciferase)[1]

-

Amino acid mixture (containing a radiolabeled or fluorescently tagged amino acid)

-

This compound stock solution

-

Reaction buffer

Procedure:

-

Prepare a master mix containing the cell-free extract, reaction buffer, and amino acid mixture.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound to the tubes. Include a no-inhibitor control.

-

Initiate the translation reaction by adding the mRNA template.

-

Incubate the reactions at 30-37°C for 60-90 minutes.[1]

-

Stop the reaction and quantify the amount of newly synthesized protein. This can be done by measuring luminescence (for luciferase), fluorescence, or radioactivity.[14]

-

Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.

Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) density gradient centrifugation to assess the state of translation initiation and elongation.

Objective: To determine if this compound inhibits translation initiation or elongation.

Materials:

-

Cultured eukaryotic cells

-

Cycloheximide (B1669411) (to arrest translation elongation during harvesting)[15]

-

Lysis buffer

-

Ultracentrifuge and tubes

Procedure:

-

Treat cultured cells with this compound at the desired concentration and for the desired time.

-

Add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5-15 minutes to "freeze" ribosomes on the mRNA.[15][16]

-

Harvest and lyse the cells in a buffer containing cycloheximide.[17]

-

Layer the cell lysate onto a pre-formed 10-50% sucrose gradient.

-

Centrifuge at high speed (e.g., 36,000 rpm for 3 hours) to separate the ribosomal species.[16]

-

Fractionate the gradient while continuously monitoring the absorbance at 260 nm to generate a polysome profile.

-

Interpretation: An increase in the monosome (80S) peak and a corresponding decrease in the polysome peaks indicate an inhibition of translation initiation. An accumulation of polysomes suggests an inhibition of elongation.

Ribosome Filter Binding Assay

This assay is used to determine the binding affinity of a ligand (this compound) to ribosomes.

Objective: To quantify the binding of radiolabeled this compound to ribosomes and determine the dissociation constant (Kd).

Materials:

-

Purified eukaryotic ribosomes (80S)

-

Radiolabeled this compound (e.g., ³H-Verrucarin K)

-

Binding buffer

-

Nitrocellulose filters[18]

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled this compound in a binding buffer.

-

Allow the binding to reach equilibrium.

-

Filter the reaction mixture through a nitrocellulose filter. Ribosomes and ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.[18]

-

Wash the filter with cold binding buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm to calculate the Kd.

Conclusion

This compound is a potent inhibitor of eukaryotic protein synthesis that acts by binding to the A-site of the peptidyl transferase center on the 60S ribosomal subunit. This interaction primarily blocks the initiation step of translation, leading to a shutdown of protein production. The resulting ribosomal stress activates the MAP kinase signaling pathways, JNK and p38, as part of the ribotoxic stress response, which can ultimately lead to apoptosis. The detailed mechanistic understanding and the experimental protocols provided in this guide offer a valuable resource for further investigation into the toxicology and potential therapeutic applications of this compound and other related trichothecenes.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Polysome Profiling Analysis [bio-protocol.org]

- 3. Filter-binding assay [gene.mie-u.ac.jp]

- 4. The Ribosome-Binding Mode of Trichothecene Mycotoxins Rationalizes Their Structure—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.csp.edu [digitalcommons.csp.edu]

- 10. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Basics: In Vitro Translation | Thermo Fisher Scientific - UK [thermofisher.com]

- 14. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polysome Profiling Analysis [en.bio-protocol.org]

- 16. dirusciolab.com [dirusciolab.com]

- 17. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]

- 18. researchgate.net [researchgate.net]

Verrucarin K: A Deeper Dive into Its Biological Activities Beyond Cytotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucarin K belongs to the family of macrocyclic trichothecenes, a class of sesquiterpenoid mycotoxins produced by various fungi. While extensively studied for their potent cytotoxic effects, which are primarily attributed to the inhibition of protein synthesis, emerging research has unveiled a spectrum of other biological activities that are not solely dependent on this mechanism. At sub-cytotoxic concentrations, this compound, and its close analogue Verrucarin A, exhibit significant immunomodulatory and other specific biological effects. This technical guide provides a comprehensive overview of these activities, focusing on the underlying molecular mechanisms, and presents detailed experimental protocols for their investigation. For the purpose of this guide, and due to the prevalence of research on Verrucarin A, data for Verrucarin A is used as a representative for this compound, given their structural and functional similarities.

Anti-inflammatory and Immunomodulatory Activities

Verrucarin A has been shown to modulate key inflammatory pathways, positioning it as a molecule of interest for conditions characterized by chronic inflammation. Its primary anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of NF-κB Signaling

The NF-κB signaling cascade is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Verrucarin A has been demonstrated to inhibit the activation of NF-κB at non-cytotoxic concentrations. This inhibition prevents the translocation of the p50/p65 subunits of NF-κB to the nucleus, thereby downregulating the transcription of its target genes.[1][2] This effect is particularly relevant to the observed decrease in the production of the pro-inflammatory chemokine Interleukin-8 (IL-8).[1] Interestingly, the regulation of IL-8 promoter activity by Verrucarin A appears to be biphasic, with an upregulation at very low concentrations (0.01-1 ng/ml) and downregulation at higher concentrations (10 ng/ml and above), acting through an NF-κB-dependent mechanism.[2]

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling

The MAPK signaling pathways, including p38 and c-Jun N-terminal kinase (JNK), are critical regulators of cellular responses to stress and inflammation. Verrucarin A has been shown to strongly inhibit the phosphorylation of both p38 and JNK MAP kinases.[1][3] This inhibition of MAPK activation is another key mechanism contributing to its anti-inflammatory effects. In some cancer cell lines, Verrucarin A has also been observed to inhibit the phosphorylation of EGFR, Akt, and ERK1/2.[4]

Figure 2: Modulation of the MAPK signaling pathway by this compound.

Antimicrobial Activities

While the primary focus of Verrucarin research has been on its cytotoxic and immunomodulatory effects, there is evidence to suggest that macrocyclic trichothecenes, as a class, possess antimicrobial properties.

Antifungal Activity

Studies on various macrocyclic trichothecenes have indicated potential antifungal activity. However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a broad range of fungal species are not extensively documented in the current literature. Further research is warranted to fully elucidate its antifungal spectrum and potency.

Antimalarial Activity

Recent studies have highlighted the potent antimalarial activity of Verrucarin A against both the blood and liver stages of Plasmodium species. This activity is significant, with effective concentrations in the nanomolar range. However, it is important to note that this potent antimalarial activity is often accompanied by significant cytotoxicity, which may limit its therapeutic potential as a standalone antimalarial agent.

Data Presentation

Table 1: Summary of Quantitative Biological Activities of Verrucarin A

| Biological Activity | Target/Organism | Metric | Value | Reference |

| IL-8 Promoter Activity | Human Monocytic THP-1 Cells | Upregulation | 0.01-1 ng/ml | [2] |

| IL-8 Promoter Activity | Human Monocytic THP-1 Cells | Downregulation | ≥ 10 ng/ml | [2] |

Experimental Protocols

Analysis of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the general steps for assessing NF-κB activation by EMSA.

Figure 3: Experimental workflow for EMSA.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for a specified time, with or without a pro-inflammatory stimulus (e.g., PMA or TNF-α).

-

Nuclear Protein Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cell membrane using a hypotonic buffer containing a non-ionic detergent (e.g., NP-40) to release the cytoplasmic contents while keeping the nuclei intact.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt buffer to extract nuclear proteins.

-

Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.

-

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard method such as the Bradford or BCA assay.

-

Binding Reaction:

-

In a reaction tube, combine the nuclear extract (typically 5-10 µg) with a binding buffer containing poly(dI-dC) (to reduce non-specific binding) and a labeled oligonucleotide probe corresponding to the NF-κB consensus binding site (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3'). The probe can be labeled with 32P or a fluorescent dye.

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Polyacrylamide Gel Electrophoresis:

-

Add a loading dye to the binding reactions and load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel in an appropriate buffer (e.g., 0.5x TBE) until the dye front reaches the bottom.

-

-

Detection:

-

Dry the gel and expose it to X-ray film (for 32P-labeled probes) or image it on a fluorescent imager.

-

The presence of a shifted band (slower migrating than the free probe) indicates the binding of NF-κB to the DNA probe. A decrease in the intensity of this band in this compound-treated samples compared to the stimulated control indicates inhibition of NF-κB activation.

-

Analysis of MAPK Phosphorylation by Western Blot

This protocol describes the general steps for detecting the phosphorylation status of MAPK proteins.

Detailed Methodology:

-

Cell Culture and Treatment: Similar to the EMSA protocol, treat cells with this compound and/or a stimulus known to activate MAPK pathways.

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38 or anti-phospho-JNK).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using X-ray film or a digital imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK.

-

Conclusion

This compound and its analogues possess a range of biological activities that extend beyond their well-established cytotoxicity. Their ability to modulate critical inflammatory signaling pathways, such as NF-κB and MAPK, at sub-cytotoxic concentrations suggests potential therapeutic applications in inflammatory diseases. Furthermore, their potent antimalarial activity, although coupled with cytotoxicity, warrants further investigation, possibly through medicinal chemistry efforts to dissociate these effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted biological profile of this intriguing class of natural products. A deeper understanding of these non-cytotoxic activities could unlock new avenues for drug discovery and development.

References

- 1. Verrucarin A Inhibition of MAP Kinase Activation in a PMA-stimulated Promyelocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of IL-8 promoter activity by verrucarin A in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Verrucarin A induces apoptosis through ROS-mediated EGFR/MAPK/Akt signaling pathways in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Verrucarin K: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verrucarin K is a macrocyclic trichothecene, a class of mycotoxins produced by various fungi. As a member of this potent family of natural products, this compound exhibits significant biological activities, primarily centered around the inhibition of protein synthesis, which leads to profound cytotoxic effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological functions, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers in oncology, microbiology, and drug discovery.

Chemical Properties

| Property | Value | Source |

| CAS Number | 63739-93-5 | [1] |

| Molecular Formula | C₂₇H₃₄O₈ | [1] |

| Molecular Weight | 486.6 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Biological Activity and Mechanism of Action

The primary mechanism of action for this compound, like other trichothecenes, is the inhibition of protein synthesis in eukaryotic cells.[3][4] This class of compounds targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, trichothecenes like Verrucarin A have been shown to be potent inhibitors of the initiation step of polypeptide chain synthesis.[3] By binding to the 60S ribosomal subunit, they disrupt the function of peptidyl transferase, a key enzyme in peptide bond formation. This leads to a rapid breakdown of polysomes, which are complexes of ribosomes actively translating a single mRNA molecule.[3]

This potent inhibition of protein synthesis underlies the significant cytotoxic activity of verrucarins. Extensive research on the closely related Verrucarin A has demonstrated its ability to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancer.[5][6][7][8] This apoptotic effect is often mediated through complex signaling pathways involving the activation of stress-activated protein kinases (SAPKs) and the modulation of key regulatory proteins.

Beyond its cytotoxic effects, the broader class of macrocyclic trichothecenes has been shown to possess a range of other biological activities, including antifungal and anti-inflammatory properties.[9]

Signaling Pathways

The cytotoxic and apoptotic effects of verrucarins are orchestrated through the modulation of several critical intracellular signaling pathways. Based on studies of the closely related Verrucarin A, a key pathway involves the induction of cellular stress, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the inhibition of pro-survival pathways like PI3K/Akt/mTOR.

Caption: this compound's mechanism of action in a cancer cell.

Experimental Protocols

This section outlines general methodologies for key experiments related to the study of this compound and related trichothecenes.

Cytotoxicity Assays

A common method to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[10][11][12]

Protocol:

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7, PC-3) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or a related compound) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protein Synthesis Inhibition Assay

The effect on protein synthesis can be measured by monitoring the incorporation of radiolabeled amino acids into newly synthesized proteins.

Protocol:

-

Cell Culture and Treatment: Culture cells as described for the cytotoxicity assay and treat with this compound for a short period.

-

Radiolabeling: Add a radiolabeled amino acid (e.g., ³⁵S-methionine or ³H-leucine) to the culture medium and incubate for a defined time.

-

Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the proteins using an acid (e.g., trichloroacetic acid).

-

Scintillation Counting: Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the radioactivity in treated cells to that in control cells to determine the percentage of protein synthesis inhibition.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be evaluated using methods such as the disk diffusion assay .

Protocol:

-

Fungal Culture: Prepare a lawn of the target fungus on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar).

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate.

-

Incubation: Place the disks on the surface of the agar plate inoculated with the fungus.

-

Zone of Inhibition Measurement: Incubate the plates under appropriate conditions and measure the diameter of the clear zone around the disk where fungal growth is inhibited.

-

Data Analysis: The size of the zone of inhibition is indicative of the antifungal activity.

Conclusion

This compound, as a potent inhibitor of protein synthesis, holds significant interest for researchers in various fields. Its profound cytotoxic effects make it a subject of investigation for potential anticancer applications, while its broader biological activities warrant further exploration. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with standardized experimental protocols to facilitate further research into this and related macrocyclic trichothecenes. As with all potent toxins, appropriate safety precautions should be strictly followed when handling this compound.

References

- 1. This compound | C27H34O8 | CID 90474308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fermentek.com [fermentek.com]

- 3. Mechanism of Inhibition of Eukaryotic Protein Synthesis by Trichothecene Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of protein synthesis in Saccharomyces cerevisiae by the 12,13-epoxytrichothecenes trichodermol, diacetoxyscirpenol and verrucarin A. Reversibility of the effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Verrucarin A alters cell-cycle regulatory proteins and induces apoptosis through reactive oxygen species-dependent p38MAPK activation in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mycotoxin verrucarin A inhibits proliferation and induces apoptosis in prostate cancer cells by inhibiting prosurvival Akt/NF-kB/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanets.net [nanets.net]

- 8. Verrucarin A in cancer therapy - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 9. Recent Advances on Macrocyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Mycotoxins and Cytotoxicity of Airborne Molds Isolated from the Zoological Garden—Screening Research [mdpi.com]

- 12. researchgate.net [researchgate.net]

Verrucarin K in Contaminated Materials: A Technical Guide on a Data-Deficient Mycotoxin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verrucarin K, a macrocyclic trichothecene (B1219388) mycotoxin, belongs to a class of potent protein synthesis inhibitors produced by various fungi, most notably Stachybotrys chartarum. Despite the well-documented toxicity of related compounds like Verrucarin A and other macrocyclic trichothecenes found in contaminated building materials and agricultural products, a comprehensive review of the existing scientific literature reveals a significant knowledge gap concerning the natural occurrence of this compound. To date, no published studies have specifically quantified this compound in naturally contaminated materials. This technical guide synthesizes the available information on the broader class of verrucarins and related trichothecenes to provide a framework for understanding the potential risks and analytical challenges associated with this compound, while clearly delineating the current data deficiencies.

Introduction to Verrucarins and Macrocyclic Trichothecenes

Verrucarins are a subgroup of macrocyclic trichothecene mycotoxins, which are secondary metabolites produced by several fungal genera, including Stachybotrys, Myrothecium, and Fusarium. These toxins are characterized by a tetracyclic sesquiterpenoid core structure with a 12,13-epoxy ring, which is essential for their biological activity. The macrocyclic verrucarins, such as Verrucarin A and Verrucarin J, are known for their potent cytotoxicity, primarily through the inhibition of protein synthesis in eukaryotic cells.

Stachybotrys chartarum, often referred to as "black mold," is a primary producer of macrocyclic trichothecenes and is frequently found in water-damaged buildings.[1][2] The presence of these mycotoxins in indoor environments has been linked to a range of adverse health effects. While numerous studies have focused on the detection and quantification of satratoxins, roridins, and other verrucarins like Verrucarin J in materials contaminated with S. chartarum, specific data on this compound remains elusive.

Natural Occurrence and Quantitative Data: A Notable Absence of this compound

A thorough review of scientific literature did not yield any studies that have reported the natural occurrence or quantitative levels of this compound in contaminated building materials, agricultural commodities, or other environmental samples. Research on mycotoxin production by S. chartarum in culture has identified a range of macrocyclic trichothecenes, but this compound is not among those typically reported. For instance, studies have quantified roridin (B1174069) E, satratoxin G, satratoxin H, and verrucarin J in S. chartarum cultures, with concentrations varying significantly depending on the fungal strain and growth medium.[3] One study explicitly stated that Verrucarin A was not produced by the S. chartarum strains they analyzed.[4]

To provide context for the potential levels of related compounds, the following table summarizes quantitative data for other macrocyclic trichothecenes found in Stachybotrys chartarum cultures grown on different media.

| Mycotoxin | Fungal Strain | Culture Medium | Concentration (ng/g) | Reference |

| Roridin E | S. chartarum (genotype S) | Potato Dextrose Agar | 198,956.6 | [4] |

| Satratoxin H | S. chartarum (genotype S) | Potato Dextrose Agar | 29,601.4 | [4] |

| Satratoxin G | S. chartarum (genotype S) | Potato Dextrose Agar | 4,520.4 | [4] |

| Verrucarin J | S. chartarum (genotype S) | Potato Dextrose Agar | 202.4 | [4] |

| Roridin L-2 | S. chartarum (genotype S) | Potato Dextrose Agar | 77.3 | [4] |

| Satratoxin F | S. chartarum (genotype S) | Potato Dextrose Agar | 127.0 | [4] |

Table 1: Quantitative Analysis of Macrocyclic Trichothecenes in Stachybotrys chartarum Cultures. This table highlights the production of various macrocyclic trichothecenes by S. chartarum on a specific culture medium. The absence of this compound in this and other similar studies is notable.

Experimental Protocols for Trichothecene Analysis

While a specific protocol for this compound is not available due to the lack of studies, the methodologies for analyzing other macrocyclic trichothecenes are well-established and would likely be adaptable for this compound, provided an analytical standard is available. The standard approach involves extraction from the sample matrix followed by cleanup and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

-

Sample Collection: Bulk samples of contaminated materials (e.g., wallpaper, gypsum board, grain) are collected using sterile techniques.

-

Homogenization: Samples are typically freeze-dried and ground to a fine powder to ensure homogeneity.

-

Extraction: A suitable organic solvent, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to extract the mycotoxins from the sample matrix. The extraction is usually facilitated by shaking or sonication.

-

Cleanup: The crude extract is then purified to remove interfering matrix components. This is commonly achieved using solid-phase extraction (SPE) cartridges (e.g., C18, Oasis HLB) or immunoaffinity columns specific for trichothecenes.

Analytical Instrumentation and Parameters

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.

-

Chromatographic Separation: A reversed-phase C18 column is typically used to separate the mycotoxins. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization, is employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This involves selecting a specific precursor ion for the analyte of interest and then monitoring for one or more characteristic product ions after fragmentation.

The following diagram illustrates a general workflow for the analysis of macrocyclic trichothecenes.

Biological Activity and Signaling Pathways (Inferred from Verrucarin A)

Due to the absence of specific research on this compound, the biological activity and affected signaling pathways are inferred from studies on the closely related Verrucarin A. It is crucial to note that these are extrapolations and require experimental validation for this compound.

Verrucarin A is a potent inhibitor of protein synthesis, which is the primary mechanism of its cytotoxicity. It binds to the peptidyl transferase center of the 60S ribosomal subunit, stalling peptide bond formation. Beyond this fundamental effect, Verrucarin A has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Key Signaling Pathways Affected by Verrucarin A:

-

Akt/NF-κB/mTOR Pathway: Verrucarin A has been shown to inhibit the prosurvival Akt/NF-κB/mTOR signaling pathway in cancer cells. This inhibition leads to decreased cell proliferation and the induction of apoptosis.

-

MAPK Pathway: Verrucarin A can induce apoptosis through the modulation of the mitogen-activated protein kinase (MAPK) pathway. Specifically, it can lead to the activation of p38 MAPK and the inhibition of the EGFR/Akt/ERK signaling cascade.

The following diagram illustrates the putative signaling pathway inhibited by Verrucarin A, which may be relevant for this compound.

Conclusion and Future Directions

This technical guide highlights a significant deficit in the scientific literature regarding the natural occurrence of this compound in contaminated materials. While the analytical frameworks and understanding of biological mechanisms for related macrocyclic trichothecenes are well-developed, the absence of specific data for this compound prevents a comprehensive risk assessment.

Future research should prioritize the following:

-

Development and validation of a sensitive and specific analytical method for this compound. This is contingent on the availability of a certified analytical standard.

-